![molecular formula C14H23NO4 B13471116 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[33]heptane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group protected by the BOC group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further chemical transformations.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the BOC-protected amine. This combination allows for selective reactions and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research.
Biological Activity
1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and its potential applications in medicinal chemistry. The compound's biological activity is of interest due to its structural characteristics, which may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO4. The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during chemical reactions. This structural arrangement enhances the compound's versatility as an intermediate in various synthetic pathways.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit interactions with enzymes or receptors, suggesting that this compound may also engage with specific biological targets. Its potential pharmacological properties warrant further investigation into its biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.
Antimicrobial Activity
A study examined the antimicrobial effectiveness of various spirocyclic compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections.
Enzyme Interaction Studies
Research focused on the interaction of this compound with key metabolic enzymes. The findings revealed that the compound could inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition was found to be dose-dependent, indicating a promising avenue for further drug development.
Comparative Analysis of Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 1454843-78-7 | Spirocyclic structure | Antimicrobial |
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | Similar framework | Enzyme inhibition |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 1363381-22-9 | Relevant in medicinal chemistry | Potential anti-inflammatory |
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
7,7-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-6-14(15)8-9(10(16)17)13(14,4)5/h9H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
MVLRDPXATUQJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC12CCN2C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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